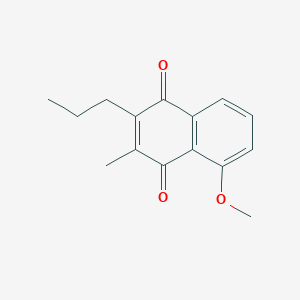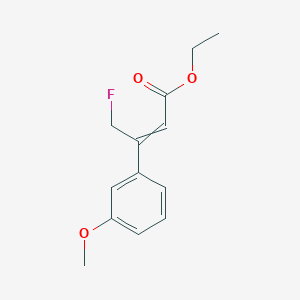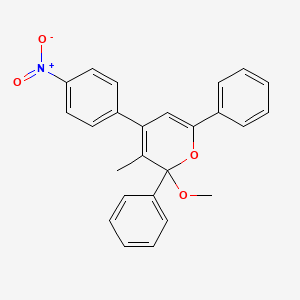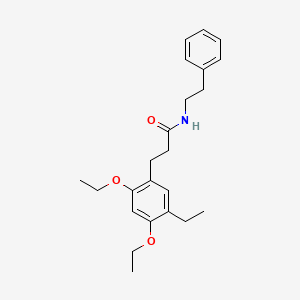
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide group attached to a phenyl ring substituted with ethyl and diethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the substituted phenyl ring: The starting material, 2,4-diethoxy-5-ethylbenzene, can be synthesized through the alkylation of 2,4-diethoxybenzene with ethyl bromide in the presence of a strong base like potassium tert-butoxide.
Amidation reaction: The substituted phenyl ring can then be reacted with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
N-alkylation: The final step involves the N-alkylation of the amide with 2-phenylethyl bromide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethyl and diethoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dimethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide: Similar structure but with methoxy groups instead of ethoxy groups.
3-(2,4-Diethoxy-5-methylphenyl)-N-(2-phenylethyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The unique combination of ethyl and diethoxy substituents on the phenyl ring, along with the propanamide and phenylethyl groups, gives 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide distinct chemical and physical properties. These properties may result in unique reactivity, biological activity, or material characteristics compared to similar compounds.
Propiedades
Número CAS |
85146-31-2 |
|---|---|
Fórmula molecular |
C23H31NO3 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
3-(2,4-diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H31NO3/c1-4-19-16-20(22(27-6-3)17-21(19)26-5-2)12-13-23(25)24-15-14-18-10-8-7-9-11-18/h7-11,16-17H,4-6,12-15H2,1-3H3,(H,24,25) |
Clave InChI |
RNRODKBEDTVWCE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1OCC)OCC)CCC(=O)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


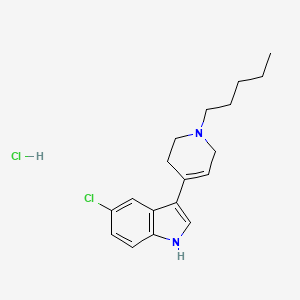
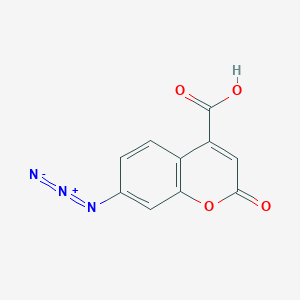

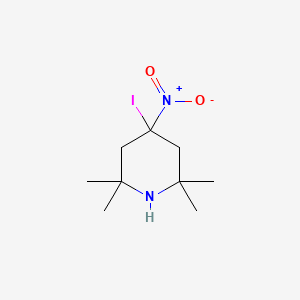
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
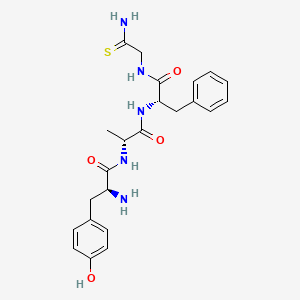

phosphanium bromide](/img/structure/B14427410.png)
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)

